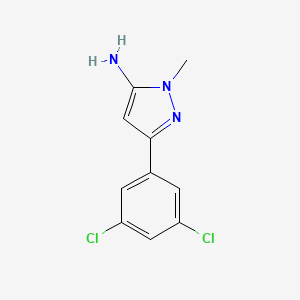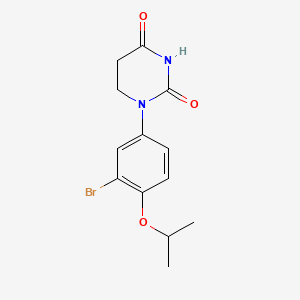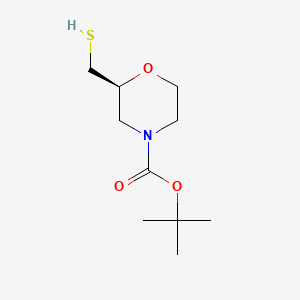
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene is an organic compound with the molecular formula C13H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorophenyl group, and a methyl group
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of bromo derivatives with substituted thiophenols .
Analyse Chemischer Reaktionen
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators by interfering with signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(4-fluorophenyl)-1-methylbenzene can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenol: This compound has a similar structure but lacks the methyl group.
1,4-Dimethylbenzene: This compound has two methyl groups instead of the chlorine and fluorophenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1214380-09-2 |
|---|---|
Molekularformel |
C13H10ClF |
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
2-chloro-4-(4-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 |
InChI-Schlüssel |
KXKWMVMCGWCQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

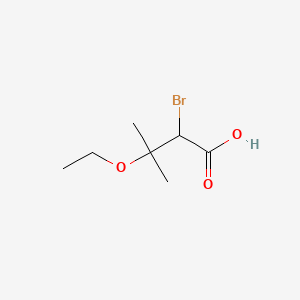
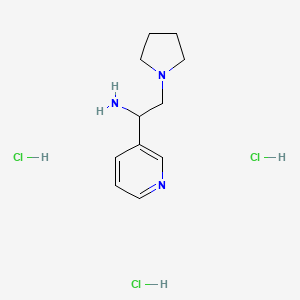
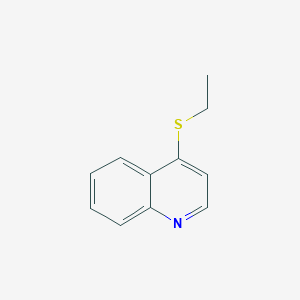
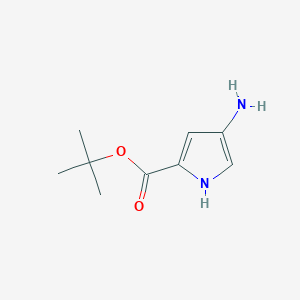
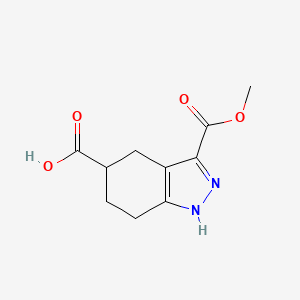
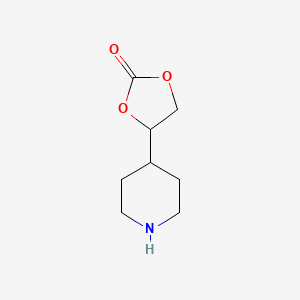

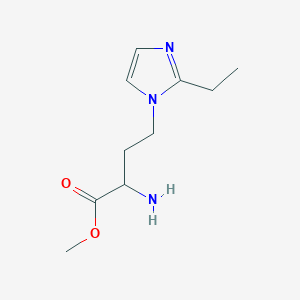
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
